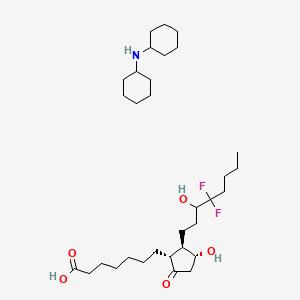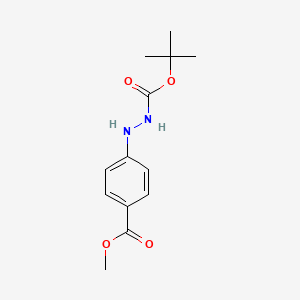![molecular formula C11H7ClN4 B8605881 4-chloro-2-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8605881.png)
4-chloro-2-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties. The structure of this compound consists of a pyrrolo[2,3-d]pyrimidine core with a chlorine atom at the 4-position and a pyridin-3-yl group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This method typically involves the reaction of a boronic acid derivative with a halogenated pyrrolo[2,3-d]pyrimidine in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and environmentally benign reagents is crucial for industrial applications.
化学反応の分析
Types of Reactions
4-chloro-2-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The pyridin-3-yl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidines, while coupling reactions can produce complex heterocyclic compounds.
科学的研究の応用
4-chloro-2-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anticancer properties.
Biological Research: Used in studies to understand the molecular mechanisms of various diseases, including cancer.
Chemical Biology: Employed as a tool compound to investigate biological pathways and molecular targets.
Pharmaceutical Development: Potential lead compound for the development of new therapeutic agents.
作用機序
The mechanism of action of 4-chloro-2-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are essential for cancer cell growth and survival . The binding of the compound to the active site of the kinase prevents the phosphorylation of target proteins, thereby inhibiting downstream signaling events.
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and kinase inhibition.
Quinazoline: A well-known scaffold in medicinal chemistry with various biological activities.
Uniqueness
4-chloro-2-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom and the pyridin-3-yl group enhances its potential as a versatile scaffold for drug development.
特性
分子式 |
C11H7ClN4 |
|---|---|
分子量 |
230.65 g/mol |
IUPAC名 |
4-chloro-2-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H7ClN4/c12-9-8-3-5-14-11(8)16-10(15-9)7-2-1-4-13-6-7/h1-6H,(H,14,15,16) |
InChIキー |
HXTYULXZDSUNMN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=CN3)C(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfinyl]-3-methyl-, 1-oxide](/img/structure/B8605810.png)






![3-Bromo-2-methylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B8605856.png)





